3,7-Dimethyluric acid
Overview
Description
Synthesis Analysis
The synthesis of 3,7-Dimethyluric acid involves electrochemical oxidation mechanisms that result in its formation along with other products depending on the pH levels. At neutral to slightly alkaline pH (7–9), 4,8-dimethylallantoin emerges as the sole organic product, whereas at lower pH values, additional products like 4-methyl-5-hydroxyhydantoin-5-carboxamide are also observed. These synthesis pathways highlight the compound's reactivity and the influence of pH on its oxidation products (Chen & Dryhurst, 1984).
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyluric acid and its derivatives can be elucidated through electrochemical studies and single crystal X-ray structure analysis. The arrangement of atoms within the compound and its derivatives underscores the complexity and diversity of its structural aspects. Although specific studies directly detailing the molecular structure of 3,7-Dimethyluric acid weren't found, related research on its oxidation and derivatives provides indirect insights into its structural characteristics.
Chemical Reactions and Properties
3,7-Dimethyluric acid undergoes various chemical reactions, producing a range of compounds. The oxidation process, particularly, is notable for yielding different products based on the pH and the method employed (electrochemical or peroxidase-catalyzed). These reactions not only reveal the compound's reactive nature but also its potential to form diverse derivatives under varying conditions (Chen & Dryhurst, 1983).
Scientific Research Applications
Electrochemical Oxidation Studies : The electrochemical oxidation of 3,7-Dimethyluric acid in acid solutions has been extensively studied, revealing complex reaction pathways and products. One study observed two voltammetric oxidation peaks, leading to the formation of various intermediate and final products such as 4,8-dimethylallantoin and 4-methyl-5-hydroxyhydantoin-5-carboxamide (Chen & Dryhurst, 1984).
Peroxidase-Catalyzed Oxidation : The peroxidase-catalyzed oxidation of 3,7-Dimethyluric acid, which parallels the electrochemical oxidation mechanism, has been studied using type VIII peroxidase from horseradish peroxidase. This enzymatic process leads to the formation of similar intermediate and final products as observed in electrochemical oxidation, highlighting a similarity in the chemical reaction pathways between enzymatic and electrochemical processes (Chen & Dryhurst, 1983).
Insights into Biological Redox Chemistry : Another study provided insights into the biological redox chemistry of purines including uric acid and 3,7-Dimethyluric acid. This research highlighted the electrochemical and enzymatic oxidation similarities and their potential applications in understanding biological oxidation processes (Dryhurst, 1985).
Comparison with Other Dimethyluric Acids : Comparative studies of electrochemical and enzymic oxidation of different dimethyluric acids, including 1,3-dimethyluric acid, have been conducted to understand the effect of methyl groups on the oxidation mechanism and the formation of different products (Goyal et al., 1997).
Nitrosation Studies : The nitrosation of N-methyl derivatives of uric acid, including 3,7-Dimethyluric acid, was explored, showing their potential as vehicles for nitric oxide. These studies provide a basis for understanding the chemical behavior of methylated uric acid derivatives under specific conditions (Suzuki et al., 2010).
Antioxidant Properties : Research on the antioxidant properties of methylated analogues of uric acid, including 3,7-Dimethyluric acid, has shown their effectiveness in scavenging free radicals and inhibiting lipid peroxidation, suggesting potential therapeutic applications as antioxidants (Bhat et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3,7-dimethyl-9H-purine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156769 | |
Record name | 3,7-Dimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,7-Dimethyluric acid | |
CAS RN |
13087-49-5 | |
Record name | 3,7-Dimethyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIMETHYLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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